![molecular formula C10H10N4O2 B1490811 ethyl 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate CAS No. 1706448-65-8](/img/structure/B1490811.png)
ethyl 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate
Overview
Description
“Ethyl 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component in many drugs .
Scientific Research Applications
Antibacterial Applications
Imidazole derivatives, including ethyl 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate, have been studied for their antibacterial properties. These compounds can interfere with the synthesis of bacterial cell walls or disrupt essential bacterial enzymes, leading to the inhibition of bacterial growth .
Antifungal Efficacy
The antifungal activity of imidazole-containing compounds is another significant area of research. They can act on the cell membrane of fungi, particularly by inhibiting the synthesis of ergosterol, which is a critical component of fungal cell membranes .
Antitumor Potential
Imidazole derivatives are known to exhibit antitumor activity. They can work by various mechanisms, such as inhibiting tumor cell proliferation, inducing apoptosis in cancer cells, or interfering with the signaling pathways that promote cancer cell growth .
Anti-inflammatory Properties
The anti-inflammatory properties of imidazole derivatives make them candidates for the treatment of inflammatory diseases. They may inhibit the production of pro-inflammatory cytokines or modulate other inflammatory processes within the body .
Antiviral Activity
Research has indicated that imidazole compounds can have antiviral effects. They may block the replication of viruses or interfere with the proteins that viruses need to infect host cells .
Antidiabetic Activity
Imidazole derivatives have been explored for their potential in treating diabetes. They may influence insulin release or have effects on glucose metabolism, which can be beneficial for managing blood sugar levels .
Mechanism of Action
Target of Action
Ethyl 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate is a complex compound that contains both imidazole and pyridazine moieties . Imidazole-containing compounds have been known to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Pyridazine derivatives have also been shown to possess a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities . .
Mode of Action
Imidazole is an amphoteric compound, showing both acidic and basic properties, and is highly soluble in water and other polar solvents . Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . The compound likely interacts with its targets through these properties, leading to the observed biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with imidazole and pyridazine derivatives, it can be inferred that multiple pathways may be affected .
Pharmacokinetics
The high solubility of imidazole in water and other polar solvents suggests that ethyl 6-(1h-imidazol-1-yl)pyridazine-3-carboxylate may have good bioavailability .
Result of Action
The broad range of biological activities associated with imidazole and pyridazine derivatives suggests that the compound may have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
ethyl 6-imidazol-1-ylpyridazine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-2-16-10(15)8-3-4-9(13-12-8)14-6-5-11-7-14/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDOXQWPBMSTKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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